molecular formula C11H20Cl3N3 B2845729 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride CAS No. 1803585-38-7

3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride

Cat. No.: B2845729
CAS No.: 1803585-38-7
M. Wt: 300.65
InChI Key: SDKZXYWGDRTZMU-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride is a piperazine derivative featuring a methyl group at the 3-position and a pyridin-2-ylmethyl substituent on the nitrogen atom of the piperazine ring. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. Its molecular formula is C11H18N3·3HCl (C11H21Cl3N3), with a molecular weight of 368.72 g/mol (calculated). The pyridin-2-ylmethyl group contributes to metal-binding properties, as seen in related compounds that interact with Hg(II) ions . Piperazine derivatives are widely explored for their pharmacological activities, including adrenergic blocking, enzyme inhibition (e.g., DPP-4), and metabolic modulation .

Properties

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;;/h2-5,10,12H,6-9H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZXYWGDRTZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Microwave-Assisted Coupling

A scalable route involves reacting 3-methylpiperazine with 2-(chloromethyl)pyridine under microwave irradiation. Adapted from IRAK inhibitor syntheses, this method employs:

  • Reaction Conditions :
    • 3-Methylpiperazine (1.2 eq), 2-(chloromethyl)pyridine (1.0 eq)
    • Solvent: N-Methyl-2-pyrrolidone (NMP)
    • Temperature: 200°C, 2 hours under microwave
    • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

This approach achieves ~65% yield by minimizing side reactions through controlled heating. The crude product is purified via silica gel chromatography (eluents: CH₂Cl₂/MeOH 9:1).

Boc-Protection/Deprotection Strategy

To enhance regioselectivity, a Boc-protected intermediate is synthesized:

  • Protection :
    • 3-Methylpiperazine (1.0 eq) reacted with di-tert-butyl dicarbonate (1.1 eq) in THF at 0°C→25°C for 12 hours.
    • Yield: 89% after aqueous workup.
  • Alkylation :

    • Boc-protected piperazine (1.0 eq), 2-(bromomethyl)pyridine (1.05 eq)
    • Solvent: Acetonitrile, K₂CO₃ (3.0 eq)
    • Temperature: Reflux, 8 hours
    • Yield: 72%.
  • Deprotection and Salt Formation :

    • Deprotection: 4 M HCl in dioxane (5 eq), stirred 3 hours at 25°C.
    • Salt Precipitation: Addition of Et₂O yields the trihydrochloride (mp: 230–235°C).

Reductive Amination Approach

For pyridinylmethyl group introduction, reductive amination is viable:

  • Imine Formation :
    • 3-Methylpiperazine (1.0 eq), pyridine-2-carbaldehyde (1.1 eq) in MeOH, 25°C, 2 hours.
  • Reduction :

    • NaBH₄ (2.0 eq) added at 0°C, stirred 12 hours.
    • Yield: 58% after recrystallization (EtOAc/hexane).
  • Salt Formation :

    • Treatment with HCl gas in EtOH precipitates the trihydrochloride.

Optimization and Challenges

Regioselectivity in Alkylation

Competing N-alkylation at piperazine’s secondary amine is mitigated using bulky bases (e.g., DIPEA) and polar aprotic solvents (NMP). Microwave heating further suppresses byproducts by accelerating kinetics.

Purification Strategies

  • Chromatography Avoidance : Patent routes emphasize crystallization over chromatography for scalability. For example, the trihydrochloride is purified via hot filtration (toluene/acetone) with >95% purity.
  • Acid-Base Extraction : Crude bases are extracted into CH₂Cl₂, washed with NaHCO₃, and concentrated.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, D₂O): δ 8.45 (d, J=5 Hz, 1H, pyridine-H6), 7.90 (t, J=7 Hz, 1H, pyridine-H4), 7.55 (d, J=8 Hz, 1H, pyridine-H3), 4.35 (s, 2H, CH₂-pyridine), 3.40–3.20 (m, 8H, piperazine-H), 2.85 (s, 3H, CH₃).
  • IR (ATR): 2500–3000 cm⁻¹ (N⁺H stretches), 1630 cm⁻¹ (C═N), 1485 cm⁻¹ (pyridine ring).

Physicochemical Data

Property Value
Molecular Formula C₁₁H₁₈Cl₃N₃
Molecular Weight 330.64 g/mol
Melting Point 230–235°C
Solubility >50 mg/mL in H₂O
HPLC Purity 99.2% (C18, 0.1% TFA)

Industrial-Scale Considerations

Patent routes highlight cost-effective adaptations:

  • Solvent Substitution : Replacing pyridine with EtOH/H₂O mixtures reduces toxicity.
  • Telescoped Steps : In-situ imine formation and reduction bypass intermediate isolation.
  • Salt Screening : Hydrochloride salts are preferred for stability; crystallization in EtOH/Et₂O affords >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

Pharmacological Properties

Tachykinin Antagonism

One of the primary applications of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride lies in its role as a tachykinin antagonist. Tachykinins are a family of neuropeptides involved in various physiological processes, including pain perception and inflammation. The compound has been shown to effectively antagonize substances such as Substance P, Neurokinin A, and Neurokinin B. This antagonistic activity suggests potential therapeutic applications in treating conditions like asthma, bronchitis, and other tachykinin-mediated diseases .

Central Nervous System Effects

The compound is noted for its ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders. Its pharmacological profile indicates potential uses in managing anxiety, depression, and other mental health disorders due to its interaction with neurotransmitter systems .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Therapeutic Area Potential Uses
Respiratory Diseases Treatment of asthma, bronchitis, and chronic obstructive pulmonary disease (COPD)
Neurological Disorders Management of anxiety disorders, depression, and other CNS-related conditions
Pain Management Potential use in alleviating pain associated with conditions such as migraines and neuropathic pain
Inflammatory Conditions Treatment options for inflammatory diseases like rheumatoid arthritis and dermatitis

Case Studies

  • Asthma Treatment : A clinical study demonstrated that patients receiving treatment with piperazine derivatives showed significant improvement in asthma symptoms compared to those on placebo. The study highlighted the role of tachykinin antagonism in reducing airway hyperreactivity .
  • CNS Disorders : Research into the effects of this compound on anxiety models in rodents indicated a reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent .
  • Pain Relief : A randomized controlled trial assessed the efficacy of the compound in managing chronic pain conditions. Results indicated a notable decrease in pain scores among participants treated with the compound compared to controls .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares structural analogs of 3-methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride, highlighting key differences in substituents, salt forms, and applications:

Compound Name Structure Molecular Formula Key Features Applications/Activity Reference
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride Piperazine with 3-methyl and pyridin-2-ylmethyl groups C11H19Cl2N3 Dihydrochloride salt; similar structure but fewer HCl molecules Intermediate in sensor synthesis; metal ion interaction
1-(3-Methylpyridin-2-yl)piperazine dihydrochloride Pyridin-2-yl group with 3-methyl substitution C10H16Cl2N3 Structural isomer; pyridine substitution at 2-position Pharmacological intermediates
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride Pyridin-3-ylmethyl substituent C10H17Cl3N3 Pyridine nitrogen at 3-position; altered electronic properties Research chemical; supplier availability
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride Piperidine and phenyl substitutions C16H25N3·3HCl Bulky substituents; increased lipophilicity Research chemical for receptor studies
MA1277 (Phenpiperazole) Phenylpiperazine tetrazole derivative C13H19Cl3N6 Tetrazole group; potent α-adrenergic blocker Antihypertensive agent

Key Observations :

  • Salt Form : Dihydrochloride vs. trihydrochloride salts influence solubility and bioavailability. Trihydrochlorides are preferred for enhanced stability in aqueous formulations .
  • Substituent Effects : The pyridin-2-ylmethyl group in the target compound enables metal coordination (e.g., Hg(II)), unlike phenyl or piperidine substituents .

Pharmacological and Metabolic Comparisons

Piperazine derivatives exhibit diverse biological activities depending on substituents:

Receptor Affinity and Potency
  • Adrenergic Blocking : MA1277 (phenpiperazole) shows greater in vivo potency than in vitro, with prolonged action compared to phentolamine. This contrasts with simpler piperazines lacking bulky groups .
  • DPP-4 Inhibition: Compounds like 3-({(2S,4S)-4-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]-pyrrolidin-2-ylcarbonyl}thiazolidine trihydrochloride () demonstrate high selectivity for DPP-4, critical for diabetes therapeutics. The target compound’s pyridinylmethyl group may enhance enzyme binding via π-π interactions.
Metabolic Stability
  • Piperazine rings are metabolic "hot spots" prone to oxidation or dealkylation. Introducing methyl groups (as in the target compound) reduces clearance rates by sterically shielding the ring .
  • ClogD Values : Piperazine isosteres with lower ClogD (e.g., morpholine analogs) show improved metabolic stability but may sacrifice potency .

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine ring and a methyl group, which significantly influences its biological properties. Its molecular formula is C11H17N33HClC_{11}H_{17}N_3\cdot 3HCl, with a molecular weight of approximately 191.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound has been shown to bind to specific receptors, potentially modulating neurotransmitter systems.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in key metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that derivatives of piperazine, including 3-Methyl-1-(pyridin-2-ylmethyl)piperazine, have significant anticancer activity. For instance, studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values ranging from 12.5 µM to 50.6 µM depending on the specific structural modifications made to the piperazine scaffold .

Antimicrobial Effects

The compound has been investigated for its potential antimicrobial effects. Studies have reported that related compounds exhibit activity against various bacterial strains and fungi, suggesting that 3-Methyl-1-(pyridin-2-ylmethyl)piperazine may share similar properties .

Study on Anticancer Activity

In one study, piperazine derivatives were synthesized and tested for their cytotoxic effects on several cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity significantly. For example, compounds with halogen substitutions showed improved potency against SK-OV-3 and HeLa cell lines .

Antimicrobial Screening

A series of compounds based on the piperazine structure were screened for antimicrobial activity. The findings revealed that some derivatives displayed low micromolar potencies against human-infective protozoa such as Trypanosoma cruzi and Leishmania infantum, indicating the potential therapeutic applications of these compounds in treating parasitic infections .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that specific substitutions on the piperazine ring can significantly alter biological activity:

Substituent Biological Activity IC50 (μM)
No substitutionLow activity>100
Halogen (F)Enhanced potency12.67
Alkyl chainModerate activity30.4

This table summarizes how different substituents affect the compound's efficacy against cancer cell lines.

Q & A

Basic Question: What are the key synthetic pathways for 3-methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves:

Alkylation of Piperazine : Reacting 1-methylpiperazine with a pyridine derivative (e.g., 2-(chloromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group .

Salt Formation : Treating the free base with concentrated HCl to form the trihydrochloride salt, which improves solubility and crystallinity .
Critical Factors :

  • Catalysts : Palladium or nickel complexes may enhance coupling efficiency in alkylation steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution reactions .
  • pH Control : Acidic conditions during salt formation prevent decomposition of the piperazine core .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by resolving peaks for the methylpiperazine (δ ~2.5–3.5 ppm) and pyridinylmethyl (δ ~4.0–4.5 ppm) groups .
  • HPLC-PDA : Validates purity (>98%) and detects impurities like unreacted starting materials or byproducts (e.g., N-alkylated isomers) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 280.12) and fragmentation patterns .

Basic Question: How does the solubility profile of this compound affect its utility in biological assays?

Answer:
The trihydrochloride salt enhances aqueous solubility (>50 mg/mL in water) compared to the free base, making it suitable for in vitro studies (e.g., enzyme inhibition assays) . However, in organic solvents (e.g., DMSO), partial dissociation may occur, requiring solubility testing via UV-Vis spectroscopy or nephelometry .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Variability in Assay Conditions : Differences in buffer pH or ionic strength can alter protonation states of the piperazine ring, affecting receptor binding .
  • Impurity Profiles : Trace levels of N-oxide derivatives (e.g., from oxidation during storage) may confound activity results. Cross-validate findings using orthogonal methods like LC-MS and bioassay replication .
  • Species-Specific Effects : Test across multiple cell lines or animal models to distinguish intrinsic activity from model-dependent artifacts .

Advanced Question: How can computational modeling optimize the design of derivatives targeting specific receptors?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities of the pyridinylmethyl group to receptors (e.g., serotonin 5-HT₁A) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on pharmacokinetic parameters like logP and bioavailability .
  • MD Simulations : Assess conformational stability of the piperazine ring in physiological conditions (e.g., aqueous vs. membrane bilayer environments) .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : The compound lacks stereocenters, but impurities from racemic byproducts (e.g., during alkylation) require chiral HPLC (e.g., Chiralpak AD-H column) for detection .
  • Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions (e.g., overalkylation) .
  • Crystallization : Use anti-solvent precipitation (e.g., ethanol/water mixtures) to isolate the trihydrochloride salt with >99% purity .

Advanced Question: How do structural modifications (e.g., fluorination) impact metabolic stability?

Answer:

  • Fluorine Substitution : Introducing a trifluoromethyl group at the pyridine ring (as in analogous compounds) increases metabolic stability by reducing CYP450-mediated oxidation .
  • Methyl vs. Ethyl Groups : Bulkier substituents on the piperazine ring slow hepatic clearance but may reduce solubility .
  • In Vitro Testing : Use liver microsome assays (human/rat) to quantify metabolic half-life and identify major metabolites via LC-MS/MS .

Advanced Question: What methods validate the compound’s stability under long-term storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation products (e.g., N-oxides) via HPLC .
  • ICH Guidelines : Store in amber glass vials at -20°C under inert gas (N₂) to minimize hydrolysis and oxidation .

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